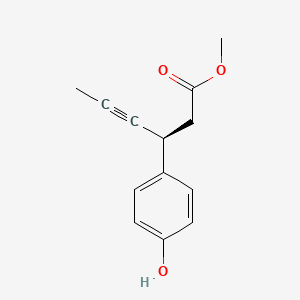

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Descripción general

Descripción

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is an organic compound with a molecular formula of C14H16O3 It is a derivative of phenylpropanoid, characterized by the presence of a hydroxyphenyl group and an alkyne functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

Esterification: The intermediate is then subjected to esterification using methanol and an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alkenes or alkanes.

Substitution: Results in halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate has the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol. Its structure features a hexynoic acid backbone with a hydroxyphenyl substitution, contributing to its unique biological activities. The compound is recognized for its role as an agonist of G-protein coupled receptor 40 (GPR40), which is implicated in insulin secretion and glucose metabolism .

Metabolic Disorders

The primary application of this compound lies in its potential to manage type 2 diabetes. Research indicates that this compound enhances insulin sensitivity and secretion in response to glucose levels, making it a candidate for therapeutic development aimed at improving glycemic control in diabetic patients .

Case Studies:

- A study demonstrated that GPR40 agonists, including this compound, can significantly reduce HbA1c levels in patients with type 2 diabetes, outperforming traditional DPPIV inhibitors and exhibiting a lower incidence of hypoglycemia .

- Preclinical trials have shown that this compound can modulate glucose homeostasis and may help mitigate obesity-related metabolic disorders .

Anti-inflammatory Properties

In addition to its metabolic applications, this compound has demonstrated anti-inflammatory effects. Its ability to activate GPR40 is associated with reduced inflammation markers, suggesting potential use in treating conditions characterized by chronic inflammation .

Research Findings:

- Investigations into the compound's pharmacological profile have revealed that it can suppress pro-inflammatory cytokines, indicating its therapeutic potential in inflammatory diseases such as metabolic syndrome and cardiovascular conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. The synthetic routes may vary based on desired yields and environmental considerations.

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyphenyl substitution on hexynoic acid | Agonist of GPR40 |

| Methyl 3-(4-hydroxyphenyl)propionate | Shorter carbon chain | Different metabolic pathways |

| (R)-3-(4-hydroxyphenyl)butyric acid | Shorter carbon chain | Potentially different biological effects |

This table illustrates how variations in carbon chain length and functional groups can affect biological activity and therapeutic potential.

Mecanismo De Acción

The mechanism of action of (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

(s)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

4-Hydroxyphenylacetic acid: Lacks the alkyne group but shares the hydroxyphenyl moiety.

Phenylpropiolic acid: Contains the alkyne group but lacks the hydroxyphenyl group.

Uniqueness

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is unique due to the combination of its hydroxyphenyl and alkyne functional groups. This dual functionality allows it to participate in a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Actividad Biológica

(S)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hexynoic acid backbone with a hydroxyphenyl substituent, contributing to its unique biological activities. The molecular formula is , with a molecular weight of approximately 218.25 g/mol. The presence of both the alkyne and hydroxy groups allows for various interactions within biological systems, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with microbial membranes, leading to disruption and cell death. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent in pharmaceuticals .

Antioxidant Effects

The compound has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. The hydroxyphenyl group is known to scavenge free radicals, thereby preventing cellular damage associated with oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

GPR40 Receptor Agonism

This compound has been identified as an agonist for the GPR40 receptor (also known as FFAR1), which is involved in insulin secretion and glucose metabolism. Activation of this receptor enhances insulin sensitivity and secretion, making it a candidate for managing type 2 diabetes . In vivo studies have demonstrated that this compound can improve glycemic control by modulating pancreatic beta-cell function .

The biological activity of this compound is attributed to its ability to engage with specific molecular targets:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- π-π Interactions : The aromatic nature of the hydroxyphenyl group allows for π-π stacking interactions with other aromatic residues in proteins, further stabilizing binding interactions.

- Click Chemistry : The alkyne moiety can participate in click chemistry reactions, facilitating the formation of more complex molecules that may enhance therapeutic efficacy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating potential for development as an antimicrobial agent .

GPR40 Agonism and Diabetes Management

In pharmacokinetic studies conducted on rats, this compound exhibited favorable absorption characteristics with a peak plasma concentration () of 2.78 µg/mL after an oral dose of 3 mg/kg. This profile suggests good bioavailability and supports its progression into further efficacy studies aimed at type 2 diabetes management .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hexynoic acid backbone with hydroxy group | Antimicrobial and antioxidant properties; GPR40 agonist |

| (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid methyl ester | Similar structure but different stereochemistry | Potentially different pharmacokinetics; studied for metabolic disorders |

| Methyl 3-(4-hydroxyphenyl)propionate | Shorter carbon chain; propionic acid derivative | Different metabolic pathways; less potent as GPR40 agonist |

Propiedades

IUPAC Name |

methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENPHURJTUUUSX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207693 | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865233-36-9 | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.